9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol

Synthetic intermediate RSV fusion inhibitor Anorectic agent

9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol (C₁₆H₁₅ClN₂O, MW 286.76) is a chiral imidazo-isoindole derivative bearing a fully saturated tetrahydro core with a 4-chlorophenyl substituent at the 9b-position and a hydroxyl group at C-5. It belongs to the imidazo[2,1-a]isoindol-5-ol class, a scaffold with demonstrated antichagasic, anti-HIV, antimalarial, anorectic, and leishmanicidal activities.

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
Cat. No. B15082183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol
Molecular FormulaC16H15ClN2O
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESC1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,15,18,20H,9-10H2
InChIKeyIBYCREMIHFSWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol (CAS 26800-10-2): Procurement-Relevant Structural and Pharmacological Profile


9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol (C₁₆H₁₅ClN₂O, MW 286.76) is a chiral imidazo-isoindole derivative bearing a fully saturated tetrahydro core with a 4-chlorophenyl substituent at the 9b-position and a hydroxyl group at C-5 . It belongs to the imidazo[2,1-a]isoindol-5-ol class, a scaffold with demonstrated antichagasic, anti-HIV, antimalarial, anorectic, and leishmanicidal activities [1]. The compound is structurally positioned as the tetrahydro alcohol intermediate in the synthesis of both the anorectic drug mazindol (the 2,5-dihydro analog) and a series of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one RSV fusion inhibitors [2][3]. It is commercially available as a research chemical from Sigma Aldrich (AldrichCPR PH006785) .

Why Generic Substitution Fails for 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol: Critical Structure-Activity Determinants


The 9b-(4-chlorophenyl)-tetrahydro-imidazoisoindol-5-ol scaffold cannot be interchanged with close analogs without altering the downstream pharmacological profile. Three structural features control biological outcome: (i) the oxidation state at C-5 (alcohol vs. ketone) determines whether the compound acts as a synthetic endpoint or a precursor for further N-1 acylation—the ketone analog (CAS 6038-49-9) is the direct substrate for generating RSV fusion inhibitors, while the alcohol form is the precursor to the anorectic dihydro series [1][2]; (ii) the saturation state of the imidazo-isoindole core (tetrahydro vs. 2,5-dihydro) governs conformational flexibility and metabolic stability—the tetrahydro form is the synthetic intermediate that upon controlled dehydration yields mazindol [1]; (iii) the position of the chlorine substituent on the 9b-phenyl ring (para vs. meta) has been shown in SAR studies to modulate potency at monoamine transporters, with the 4-chloro orientation being critical for the anorectic pharmacophore [1][3]. Substitution with a 9b-phenyl (des-chloro), 9b-(3-chlorophenyl), or the 5-oxo analog results in a chemically distinct entity with a different reactivity profile and biological target engagement.

Quantitative Differentiation Evidence for 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol Against Closest Analogs


Oxidation State at C-5: Alcohol vs. Ketone Determines Synthetic Utility and Pharmacological Trajectory

The target compound bears a C-5 hydroxyl group, distinguishing it from the corresponding ketone analog 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (CAS 6038-49-9). In the seminal mazindol synthesis, this alcohol is the direct product of LiAlH₄ reduction of the ketone and serves as the precursor that, upon controlled dehydration, yields the 2,5-dihydro anorectic series including mazindol [1]. In the RSV fusion inhibitor program, the ketone analog (CAS 6038-49-9) is the obligatory substrate for N-1 acylation to generate active antiviral compounds; compound 1a (9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one) was identified as an inhibitor of both A and B RSV strains targeting the fusion glycoprotein [2]. The alcohol form thus represents a divergent intermediate: it can either be dehydrated to access the dihydro anorectic series or oxidized back to the ketone for entry into the RSV inhibitor SAR pathway.

Synthetic intermediate RSV fusion inhibitor Anorectic agent

Tetrahydro vs. 2,5-Dihydro Core Saturation: Mazindol Anorectic Potency Achievable Only via the Tetrahydro Intermediate

The target compound is the fully saturated tetrahydro form, which is the immediate synthetic precursor to mazindol (5-(4-chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol). Mazindol itself is a clinically approved anorectic agent with Ki values of 27.6 nM at the dopamine transporter (DAT), 3.2 nM at the norepinephrine transporter (NET), and 153 nM at the serotonin transporter (SERT) . In squirrel and capuchin monkey feeding models, mazindol demonstrated anorectic activity approximately equal to d-amphetamine [1]. While the tetrahydro form has not been directly profiled in these assays, it is the essential gateway intermediate: without it, the controlled dehydration step that installs the 2,5-double bond of mazindol is not feasible. The tetrahydro core also provides distinct conformational flexibility compared to the planar dihydro system, which may affect off-target binding profiles when derivatized at N-1.

Anorectic agent Monoamine transporter Structure-activity relationship

9b-(4-Chlorophenyl) Substitution as a Conserved Pharmacophoric Element Across Diverse Therapeutic Indications

The 4-chlorophenyl group at the 9b-position is a conserved element across multiple independently optimized imidazoisoindole series. In the leishmanicidal program, 31 imidazo[2,1-a]isoindol-5-ol derivatives were tested against L. donovani intracellular amastigotes; eight compounds achieved EC₅₀ values between 1.0 and 2.0 μM with selectivity indexes (SI = CC₅₀ THP-1 / EC₅₀ amastigote) ranging from 29 to 69 [1]. In the RSV fusion inhibitor series, the 9b-(4-chlorophenyl) motif was retained throughout lead optimization, with compound 1a (bearing this substituent) serving as the initial hit against both RSV A and B strains, and the preclinical candidate BTA9881 (9bS enantiomer) maintaining this group [2]. In contrast, the des-chloro analog (9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-one) and the 3-chlorophenyl isomer (9b-(3-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-one) represent distinct chemical entities for which no equivalent breadth of biological validation has been published.

Antileishmanial activity RSV fusion inhibitor Pharmacophore mapping

Leishmanicidal Potency of the Imidazo[2,1-a]isoindol-5-ol Series: Context for the Tetrahydro Alcohol Scaffold

A comprehensive study of 31 imidazo[2,1-a]isoindol-5-ol derivatives (the class to which the target compound belongs) against Leishmania donovani provides quantitative context for scaffold selection [1]. Twelve compounds showed EC₅₀ values on intracellular amastigotes between 1.0 and 3.0 μM, with selectivity indexes from 69.1 to 10.8 relative to THP-1 host cell cytotoxicity. The eight most potent compounds achieved EC₅₀ values of 1-2 μM with SI ranging from 29 to 69. Compound 29, the most active analog, induced early ATP depletion and mitochondrial depolarization in the parasite. While the specific EC₅₀ value for 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol was not individually reported in the public abstract, it is a member of this compound collection; the presence of the 4-chlorophenyl and C-5 alcohol groups aligns it with the structural features of the most active cluster.

Visceral leishmaniasis Intracellular amastigote Selectivity index

RSV Fusion Inhibitor Development: The 9b-(4-Chlorophenyl) Tetrahydro Core as a Privileged Starting Point for Preclinical Candidate Derivatization

The 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core, which is one oxidation step removed from the target alcohol, served as the foundation for a series of RSV fusion inhibitors [1][2]. Compound 1a (9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one) was the initial hit active against both RSV A and B strains. Systematic SAR exploration led to compound 17, which achieved 89% oral bioavailability in rats, balanced logD, and low protein binding [1]. Further optimization incorporating an 8-aza modification yielded the preclinical candidate BTA9881 (EC₅₀: 48 nM for RSV A2, 59 nM for RSV Long, 160 nM for RSV B1) [2]. Critically, the (S)-enantiomer at 9b was required for antiviral activity in all cases. The target alcohol compound provides the enantiomeric 9b center and the saturated core that, after oxidation and N-1 acylation, serves as the entry point to this entire compound class.

Respiratory syncytial virus Fusion glycoprotein inhibitor Oral bioavailability

Procurement-Driven Application Scenarios for 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol


Synthesis and SAR Expansion of Mazindol-Type Anorectic Agents via Controlled Dehydration

The tetrahydro alcohol is the literature-precedented precursor for preparing mazindol and its structural analogs through controlled dehydration of the 2,3-bond. This route is documented in the foundational 1975 J. Med. Chem. paper by Aeberli et al., which established that LiAlH₄ reduction of the corresponding 5-oxo compound yields the tetrahydro alcohol, and subsequent dehydration installs the 2,5-double bond to generate the anorectic pharmacophore [1]. Mazindol itself has Ki values of 27.6 nM (DAT), 3.2 nM (NET), and 153 nM (SERT), with in vivo anorectic potency equivalent to d-amphetamine [1]. The tetrahydro alcohol thus enables access to a clinically validated pharmacological mechanism without requiring de novo scaffold construction.

Entry Point for RSV Fusion Inhibitor Lead Optimization Starting from the Tetrahydro Core

Oxidation of the C-5 alcohol to the ketone, followed by N-1 acylation, provides direct entry into the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one RSV fusion inhibitor series. The initial hit compound 1a (bearing a 4-fluorobenzoyl group at N-1) was active against RSV A and B strains [2]. Subsequent SAR optimization introducing an 8-aza modification produced compound 17 with 89% rat oral bioavailability, and ultimately the preclinical candidate BTA9881 with EC₅₀ values of 48-160 nM across RSV strains [2][3]. The (S)-enantiomer at C-9b is essential for activity, making enantiopure procurement of the alcohol a critical quality attribute for antiviral lead generation.

Antileishmanial Drug Discovery Leveraging the Imidazo[2,1-a]isoindol-5-ol Pharmacophore

The imidazo[2,1-a]isoindol-5-ol scaffold has demonstrated EC₅₀ values of 1-2 μM against L. donovani intracellular amastigotes with selectivity indexes of 29-69 relative to host THP-1 cells [4]. The most active compound (compound 29) induced mitochondrial depolarization and ATP depletion, representing a mechanism distinct from miltefosine, amphotericin B, and antimonials. The 9b-(4-chlorophenyl) tetrahydro alcohol serves as a validated starting point for exploring SAR around the 1-, 2-, 3-, and aryl positions to optimize antileishmanial potency and selectivity while maintaining the mitochondrial mechanism of action.

Chiral Building Block for Enantioselective Synthesis of CNS-Penetrant Imidazoisoindoles

The target compound contains a chiral center at C-9b. The (S)-enantiomer was found to be the active configuration in the RSV BTA9881 program [3], and enantiomeric purity is a critical quality attribute for biological studies. It is commercially available from Sigma Aldrich as AldrichCPR PH006785 . The saturated tetrahydro core provides sp³-rich character that enhances three-dimensionality and may improve CNS penetration relative to planar aromatic heterocycles, as demonstrated by the anorectic activity of mazindol (which acts centrally on monoamine transporters) .

Quote Request

Request a Quote for 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.